

# Application Notes and Protocols for Angiogenesis Assays Using ENMD-2076

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## Compound of Interest

Compound Name: ENMD-2076 Tartrate

Cat. No.: B1139454

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction

ENMD-2076 is a potent, orally bioavailable, multi-target kinase inhibitor with significant anti-angiogenic and anti-proliferative activities.<sup>[1][2]</sup> Its mechanism of action involves the selective inhibition of several key kinases implicated in tumor growth, proliferation, and angiogenesis. This document provides detailed application notes and protocols for assessing the anti-angiogenic effects of ENMD-2076 using common in vitro, ex vivo, and in vivo angiogenesis assays.

### Mechanism of Action

ENMD-2076 exerts its anti-angiogenic effects primarily by targeting key receptor tyrosine kinases involved in the signaling pathways that drive new blood vessel formation. Concurrently, its inhibition of Aurora kinase A disrupts cell division in proliferating tumor cells.<sup>[1][3]</sup>

### Key Kinase Targets of ENMD-2076:

- Aurora Kinase A: A serine/threonine kinase essential for mitotic progression.<sup>[1][4]</sup>
- Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial mediators of VEGF-stimulated endothelial cell proliferation, migration, and survival.<sup>[3][4]</sup>

- Fibroblast Growth Factor Receptors (FGFRs): Involved in endothelial cell proliferation and differentiation.[\[3\]](#)[\[4\]](#)
- Other Pro-angiogenic Kinases: Including Platelet-Derived Growth Factor Receptor (PDGFR), FMS-like tyrosine kinase 3 (Flt3), and Src.[\[4\]](#)[\[5\]](#)

## Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of ENMD-2076 against various kinases and cell lines, providing a basis for dose selection in angiogenesis assays.

Table 1: Inhibitory Activity of ENMD-2076 against Key Kinases

Kinase Target	IC50 (nM)
Aurora A	14
Flt3	1.86
KDR/VEGFR2	58.2
Flt4/VEGFR3	15.9
FGFR1	92.7
FGFR2	70.8
PDGFR $\alpha$	56.4
Src	20.2

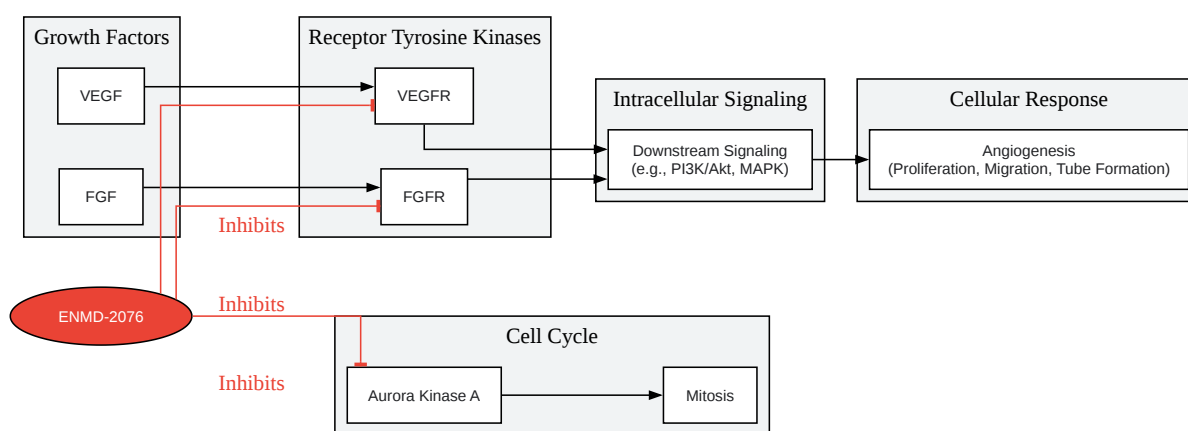
Data compiled from multiple sources.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 2: Anti-proliferative Activity of ENMD-2076 in Various Cell Lines

Cell Line	Cancer Type	IC50 (μM)
Human Umbilical Vein Endothelial Cells (HUVEC)	-	0.15
MV4;11	Acute Myeloid Leukemia	0.025
HT-29	Colon Carcinoma	~0.4
A375	Melanoma	~0.4
MDA-MB-231	Breast Cancer	~0.4
HCT-116	Colorectal Carcinoma	~0.4
PANC-1	Pancreatic Cancer	~0.4

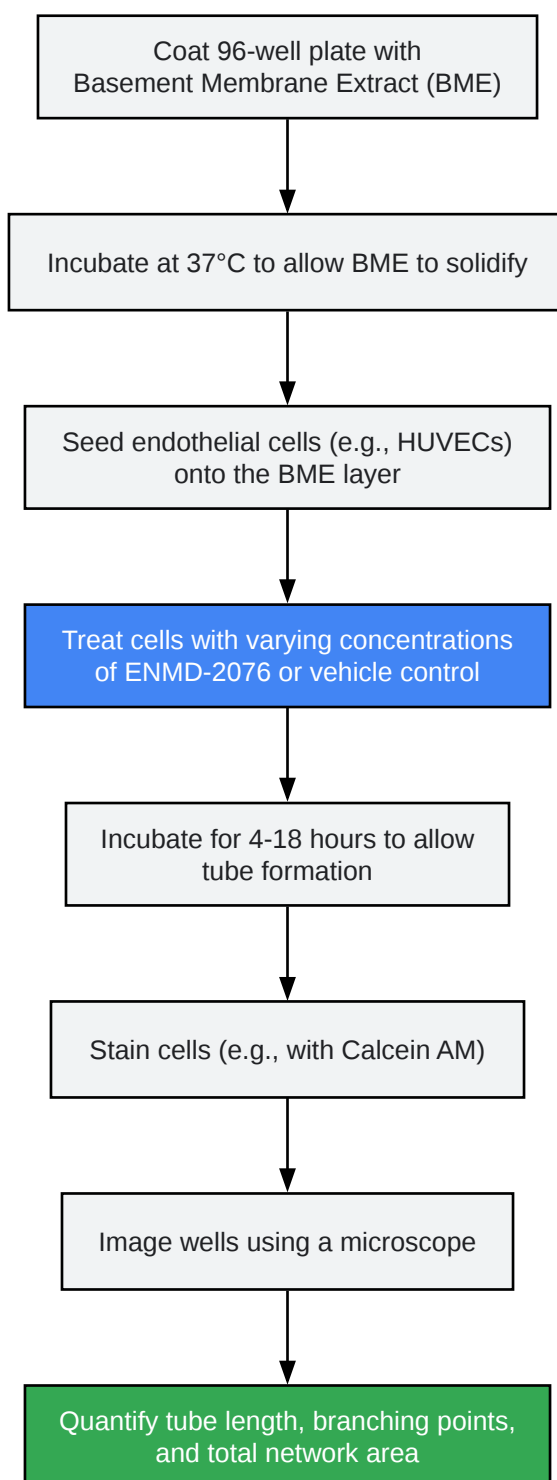
Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#)

## Signaling Pathway and Experimental Workflow Diagrams



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Caption: ENMD-2076 inhibits key signaling pathways in angiogenesis and cell proliferation.



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Caption: Workflow for the in vitro endothelial cell tube formation assay.

## Experimental Protocols

### In Vitro: Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract, a key step in angiogenesis.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (EGM-2)
- Basement Membrane Extract (BME), growth factor reduced
- 96-well tissue culture plates
- ENMD-2076 (dissolved in DMSO)
- Vehicle control (DMSO)
- Calcein AM fluorescent dye
- Fluorescence microscope with image analysis software

Protocol:

- **Plate Coating:** Thaw BME on ice overnight. Using pre-chilled pipette tips, add 50  $\mu$ L of BME to each well of a 96-well plate. Ensure the entire bottom of the well is covered.
- **Gelling:** Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
- **Cell Seeding:** Harvest HUVECs and resuspend them in EGM-2 at a concentration of  $2 \times 10^5$  cells/mL. Add 100  $\mu$ L of the cell suspension (20,000 cells) to each BME-coated well.
- **Treatment:** Prepare serial dilutions of ENMD-2076 in EGM-2. A suggested starting concentration range is 0.01  $\mu$ M to 10  $\mu$ M, based on the IC50 values. Add the ENMD-2076

dilutions or vehicle control to the respective wells.

- Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO<sub>2</sub> for 4 to 18 hours. Monitor tube formation periodically under a microscope.
- Staining and Imaging: After incubation, carefully remove the medium and wash the cells with PBS. Add Calcein AM solution (e.g., 2 µg/mL in PBS) to each well and incubate for 30 minutes at 37°C.<sup>[7][8]</sup>
- Image Acquisition: Capture images of the tube network in each well using a fluorescence microscope.
- Quantification: Analyze the images using angiogenesis analysis software to quantify parameters such as total tube length, number of junctions, and number of branches.

## Ex Vivo: Aortic Ring Assay

This assay provides a more complex model of angiogenesis, where vessel sprouting occurs from a section of an intact blood vessel.

Materials:

- Thoracic aorta from a rat or mouse
- Serum-free endothelial cell basal medium
- Collagen Type I or BME
- 48-well tissue culture plates
- Surgical instruments (forceps, scissors, scalpel)
- ENMD-2076 (dissolved in DMSO)
- Vehicle control (DMSO)
- Inverted microscope with a digital camera

Protocol:

- **Aorta Dissection:** Euthanize a rat or mouse according to approved institutional guidelines. Aseptically dissect the thoracic aorta and place it in a sterile, ice-cold PBS-filled petri dish.<sup>[9]</sup>
- **Ring Preparation:** Carefully remove the surrounding fibro-adipose tissue.<sup>[9]</sup> Using a sterile scalpel, cross-section the aorta into 1 mm thick rings.<sup>[1][9][10]</sup>
- **Embedding:** Place a 100  $\mu$ L layer of cold liquid collagen or BME at the bottom of each well of a 48-well plate and allow it to polymerize at 37°C for 30 minutes.<sup>[1][11]</sup> Place one aortic ring in the center of each well and cover it with another 50  $\mu$ L of collagen or BME.<sup>[1][11]</sup>
- **Treatment:** After the top layer has polymerized, add 200  $\mu$ L of serum-free medium containing the desired concentration of ENMD-2076 or vehicle control to each well. Suggested concentrations range from 0.1  $\mu$ M to 25  $\mu$ M.
- **Incubation:** Incubate the plate at 37°C in a humidified incubator with 5% CO<sub>2</sub> for 7 to 14 days. Replace the medium with fresh medium containing the treatments every 2-3 days.
- **Sprout Quantification:** Monitor the outgrowth of endothelial sprouts from the aortic rings daily using an inverted microscope. Capture images at regular intervals.
- **Data Analysis:** Quantify the extent of sprouting by measuring the length and number of sprouts originating from the aortic ring.

## In Vivo: Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis due to the rich vascular network of the chick embryo's chorioallantoic membrane.

Materials:

- Fertilized chicken eggs (day 3-4 of incubation)
- Egg incubator
- Sterile sponges or filter paper discs
- ENMD-2076 (dissolved in a biocompatible solvent)

- Vehicle control
- Stereomicroscope
- Dremel tool with a small cutting disc

#### Protocol:

- Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.
- Windowing: On day 3, create a small window in the eggshell over the air sac. Carefully peel away the shell membrane to expose the CAM.[\[3\]](#)
- Sample Application: Prepare sterile sponges or filter paper discs (e.g., 1 mm<sup>3</sup>) and saturate them with the desired concentration of ENMD-2076 or vehicle control. A suggested dose range to test is 1-20 µg per disc.
- Placement: Gently place the treated sponge or disc onto the CAM, avoiding major blood vessels.
- Sealing and Incubation: Seal the window with sterile adhesive tape and return the eggs to the incubator for an additional 48-72 hours.
- Observation and Imaging: After the incubation period, re-open the window and observe the vasculature around the implant under a stereomicroscope. Capture high-resolution images of the CAM.
- Analysis: Quantify the anti-angiogenic effect by counting the number of blood vessel branch points within a defined area around the implant or by measuring the avascular zone.

## In Vivo: Murine Xenograft Tumor Model

This model assesses the effect of ENMD-2076 on tumor growth and tumor-associated angiogenesis in a living organism.

#### Materials:

- Immunocompromised mice (e.g., nude or SCID)



- Human tumor cell line (e.g., HT-29, MDA-MB-231)
- Matrigel (optional)
- ENMD-2076 (formulated for oral gavage)
- Vehicle control
- Calipers for tumor measurement
- Micro-CT or immunohistochemistry reagents for vessel density analysis

Protocol:

- Tumor Cell Implantation: Subcutaneously inject  $1-5 \times 10^6$  tumor cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.[\[12\]](#)
- Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).[\[12\]](#)
- Treatment Administration: Randomize the mice into treatment and control groups. Administer ENMD-2076 orally once daily at doses ranging from 50 to 200 mg/kg.[\[5\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) The vehicle control group should receive the formulation vehicle.
- Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula:  $(\text{Length} \times \text{Width}^2)/2$ .
- Monitoring: Monitor the body weight and general health of the mice throughout the experiment.
- Endpoint Analysis: At the end of the study (e.g., after 21-28 days of treatment or when tumors reach a predetermined size), euthanize the mice and excise the tumors.
- Angiogenesis Assessment: Analyze the tumor vasculature by:
  - Immunohistochemistry: Staining tumor sections for endothelial cell markers (e.g., CD31) to determine microvessel density.

- Dynamic Contrast-Enhanced MRI (DCE-MRI) or Micro-CT: To assess tumor vascularity and perfusion.[12][13]

Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions, including cell numbers, reagent concentrations, and incubation times, for their particular experimental setup and cell lines. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

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## References

- 1. researchgate.net [researchgate.net]
- 2. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. corning.com [corning.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aortic ring assay [protocols.io]
- 11. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assessment of the in vivo antitumor effects of ENMD-2076, a novel multitargeted kinase inhibitor, against primary and cell line-derived human colorectal cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
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